Core Scaffold Lipophilicity: 3,5-Dimethyl-1,2,4-triazole vs. Unsubstituted 1,2,4-triazole LogP Comparison
The lipophilicity of the triazole core is a primary determinant of the compound's LogD and membrane permeability. The 3,5-dimethyl-1,2,4-triazole fragment exhibits a calculated LogP of approximately +0.42, whereas unsubstituted 1H-1,2,4-triazole has a LogP of approximately −0.20 . This ~0.62 log unit increase translates to a roughly fourfold higher octanol-water partition coefficient for the dimethyl-substituted scaffold, conferring greater lipophilicity that is expected to enhance passive membrane permeability and modulate target-binding hydrophobicity relative to the unsubstituted analog .
| Evidence Dimension | Core scaffold lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3,5-Dimethyl-1,2,4-triazole LogP ≈ 0.42150 (calculated) |
| Comparator Or Baseline | 1H-1,2,4-Triazole (unsubstituted) LogP ≈ −0.1953 to −0.76 (calculated and experimental) |
| Quantified Difference | ΔLogP ≈ +0.62 to +1.18 log units; approx. 4- to 15-fold higher lipophilicity for the dimethyl-substituted core |
| Conditions | Calculated LogP values from multiple cheminformatics databases; experimental LogP values for 1,2,4-triazole reported at 25°C |
Why This Matters
Procurement decisions for lead optimization or physicochemical screening require matching lipophilicity to the target compartment; the dimethyl-substituted scaffold provides a quantifiably more lipophilic starting point than the unsubstituted triazole.
